Cas no 1449142-50-0 ((4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid)
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- B-?[4-?[(dipropylamino)?sulfonyl]?phenyl]Boronic acid
- (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid
- 4-(Di-n-propylsulfamoyl)benzeneboronic acid
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- MDL: MFCD20265267
- Inchi: 1S/C12H20BNO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3
- InChI Key: RHYMWEFBJFHCGY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(B(O)O)=CC=1)(N(CCC)CCC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 341
- Topological Polar Surface Area: 86.2
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D258462-1g |
4-(Di-n-propylsulfamoyl)benzeneboronic acid |
1449142-50-0 | 95% | 1g |
$700 | 2023-09-01 | |
| eNovation Chemicals LLC | D258462-5g |
4-(Di-n-propylsulfamoyl)benzeneboronic acid |
1449142-50-0 | 95% | 5g |
$1400 | 2023-09-01 | |
| eNovation Chemicals LLC | D258462-25g |
4-(Di-n-propylsulfamoyl)benzeneboronic acid |
1449142-50-0 | 95% | 25g |
$2800 | 2023-09-01 |
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic Acid: A Comprehensive Overview
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid, also known by its CAS number 1449142-50-0, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a boronic acid group with a sulfamoyl-substituted phenyl ring. The presence of the dipropyl sulfamoyl group introduces interesting electronic and steric properties, making it a valuable building block in various chemical reactions.
The synthesis of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid typically involves multi-step processes, often starting from an aromatic precursor. The introduction of the sulfamoyl group is achieved through nucleophilic aromatic substitution or other coupling reactions, followed by the installation of the boronic acid moiety via Suzuki-Miyaura coupling or related methodologies. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production.
In terms of applications, (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid has found extensive use in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, where it serves as a key boronic acid partner. This reactivity is attributed to the electron-withdrawing nature of the sulfamoyl group, which enhances the electrophilicity of the aryl boron center. Recent studies have demonstrated its utility in constructing biaryl compounds with high precision, making it an indispensable tool in drug discovery and materials engineering.
The electronic properties of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid are further influenced by the dipropyl substituents on the sulfamoyl group. These substituents not only modulate the steric environment around the aromatic ring but also contribute to its solubility and stability in various solvents. This makes the compound suitable for use in both polar and non-polar reaction media, broadening its applicability across different synthetic routes.
Recent research has explored the potential of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid in advanced materials science, particularly in the development of organic semiconductors and optoelectronic devices. Its ability to participate in π-π interactions and form ordered assemblies has been leveraged to create materials with tailored electronic properties. For instance, studies have shown that incorporating this compound into polymer frameworks can enhance charge transport characteristics, paving the way for next-generation electronic devices.
In addition to its synthetic applications, (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid has also been investigated for its biological activity. Preclinical studies suggest that derivatives of this compound may exhibit potential as inhibitors of certain enzymes or receptors, making them candidates for drug development programs targeting various diseases, including cancer and neurodegenerative disorders.
The growing interest in sustainable chemistry has led to efforts to optimize the synthesis and application of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid. Researchers are exploring greener synthetic routes, such as using renewable feedstocks or enzymatic catalysis, to reduce waste and energy consumption during production. Furthermore, efforts are being made to recycle and reuse byproducts generated during its synthesis, aligning with global sustainability goals.
In conclusion, (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse fields. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing science and technology.
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